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molecular formula C9H9F2NO2 B8337503 Pyridine, 2-(difluoromethyl)-6-(1,3-dioxolan-2-yl)-

Pyridine, 2-(difluoromethyl)-6-(1,3-dioxolan-2-yl)-

Cat. No. B8337503
M. Wt: 201.17 g/mol
InChI Key: NPAAYEZDSRZKAL-UHFFFAOYSA-N
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Patent
US09296745B2

Procedure details

To a solution of 2-(difluoromethyl)-6-(1,3-dioxolan-2-yl)pyridine (0.5 g, 2.4 mmol) was added 85% formic acid (5 mL). The reaction mixture was warmed to 60° C. for 1.5 h. The mixture was then concentrated under reduced pressure, diluted with ice cold water, neutralized with aqueous sodium hydroxide (4N) and extracted with ethyl acetate. The combined organic layers were dried over sodium sulfate, filtered, concentrated and purified via flash chromatography to afford 6-(difluoromethyl)picolinaldehyde (0.2 g, 51%). MS (ES+) (M+H) 158.16; LCMS retention time: 5.28 min (Method H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:14])[C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH:9]2OCC[O:10]2)[N:4]=1>C(O)=O>[F:14][CH:2]([F:1])[C:3]1[N:4]=[C:5]([CH:9]=[O:10])[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
FC(C1=NC(=CC=C1)C1OCCO1)F
Name
Quantity
5 mL
Type
solvent
Smiles
C(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with ice cold water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified via flash chromatography

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=CC(=N1)C=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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